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# Pharmacological Profile of Demelverine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data available for **Demelverine** in the public domain is limited. This guide provides a summary of the existing information and extrapolates potential mechanisms of action based on its classification as a papaverine-like spasmolytic. Further experimental validation is required to confirm these hypotheses.

### Introduction

**Demelverine** is a tertiary amine classified as a spasmolytic agent.[1][2] Its primary therapeutic application is in the relaxation of smooth muscle, making it relevant for conditions characterized by visceral spasms. Structurally, it is identified as N-methyl-N-(2-phenylethyl)benzeneethanamine.[3] The INN stem "-verine" in its name indicates a papaverine-

like mechanism of action, suggesting its effects are primarily exerted directly on the smooth muscle cells, independent of their innervation.[4]

## **Physicochemical Properties**

A summary of the available physicochemical properties of **Demelverine** is presented in Table 1. This information is crucial for formulation development and for understanding its potential absorption and distribution characteristics.



Property	Value	Source
Molecular Formula	C17H21N	[PubChem]
Molecular Weight	239.36 g/mol	[PubChem]
CAS Number	13977-33-8	[PubChem]
Appearance	Solid powder	[MedKoo]
Synonyms	Demelverinum, Methphenethamin, N- Methyldiphenethylamine	[PubChem]

Table 1: Physicochemical Properties of Demelverine

# Pharmacodynamics: A Papaverine-Like Mechanism of Action

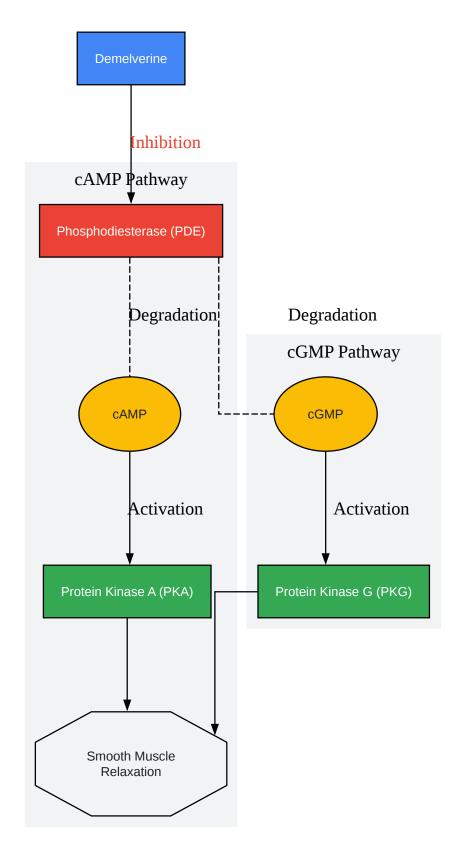
The primary characteristic of **Demelverine**'s pharmacological profile is its papaverine-like spasmolytic activity.[4] Papaverine, an opium alkaloid, exerts its smooth muscle relaxant effects through a multi-faceted mechanism that is independent of nervous system input.[4][5] It is hypothesized that **Demelverine** shares these mechanisms, which primarily involve:

- Inhibition of Phosphodiesterases (PDEs): Papaverine is a non-specific PDE inhibitor, leading
  to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic
  guanosine monophosphate (cGMP).[5][6] These second messengers activate protein
  kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream
  targets, ultimately leading to a decrease in intracellular calcium concentration and smooth
  muscle relaxation.[1][5]
- Blockade of Calcium Channels: Papaverine has been shown to directly block calcium channels, inhibiting the influx of extracellular calcium which is a critical step in the initiation and maintenance of smooth muscle contraction.[5]

## **Hypothesized Signaling Pathways**



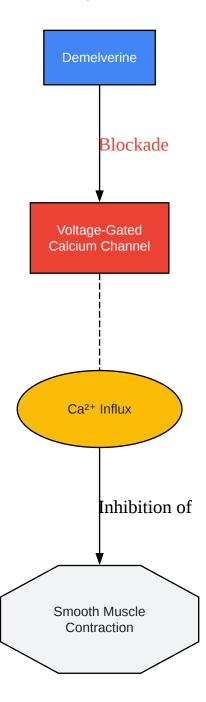
Based on the papaverine-like action, the following signaling pathways are proposed for **Demelverine**-induced smooth muscle relaxation.





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Caption: Hypothesized PDE Inhibition Pathway for **Demelverine**.



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Caption: Hypothesized Calcium Channel Blockade by **Demelverine**.

### **Pharmacokinetics**



There is a notable absence of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of **Demelverine**. To fully characterize this compound, dedicated studies are required.

ADME Parameter	Data
Absorption	No data available.
Distribution	No data available.
Metabolism	No data available.
Excretion	No data available.

Table 2: Summary of Pharmacokinetic Data for **Demelverine** 

## **Toxicology**

Similarly, comprehensive toxicological data for **Demelverine**, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity, are not available in the public domain.

Toxicological Endpoint	Data
Acute Toxicity (e.g., LD50)	No data available.
Chronic Toxicity	No data available.
Adverse Effects	No data available.

Table 3: Summary of Toxicological Data for **Demelverine** 

## **Example Experimental Protocols**

For researchers and drug development professionals interested in investigating the pharmacological profile of **Demelverine** or similar spasmolytic compounds, the following are examples of standard experimental protocols.



# Assessment of Spasmolytic Activity using Isolated Organ Bath

This protocol is a classic method for evaluating the direct effect of a compound on smooth muscle contractility.



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Caption: Workflow for Isolated Organ Bath Experiment.

#### Methodology:

- Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is isolated and dissected.[7]
- Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).[8][9]
- Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.[8]
- Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, high potassium solution) is added to the bath to induce a stable contraction.[8]
- Drug Addition: Cumulative concentrations of **Demelverine** are added to the bath, and the resulting relaxation is recorded.
- Data Acquisition and Analysis: The changes in muscle tension are recorded using a force transducer connected to a data acquisition system. The concentration-response curve is then plotted to determine the EC<sub>50</sub> value.[9]



### **Phosphodiesterase (PDE) Activity Assay**

This assay can be used to determine if **Demelverine** inhibits PDE enzymes and to quantify its inhibitory potency.

#### Methodology:

- Enzyme and Substrate Preparation: A purified PDE enzyme and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[10][11]
- Inhibitor Incubation: Different concentrations of **Demelverine** are pre-incubated with the PDE enzyme.[10][11]
- Reaction Initiation: The reaction is initiated by the addition of the substrate.[11]
- Quantification of Product Formation: The amount of AMP or GMP produced is quantified.
   This can be done using various methods, including colorimetric assays, fluorescence-based assays, or radioimmunoassays.[12][13]
- Data Analysis: The percentage of PDE inhibition is calculated for each concentration of **Demelverine**, and the IC<sub>50</sub> value is determined.[11]

# Calcium Channel Blocking Activity using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of calcium channel blockade.[14][15][16]

#### Methodology:

- Cell Culture: A suitable cell line expressing voltage-gated calcium channels (e.g., HEK293 cells) is cultured.
- Patch-Clamp Recording: The whole-cell patch-clamp configuration is established on a single cell.[14][16]
- Eliciting Calcium Currents: The cell membrane is depolarized using a voltage step protocol to elicit inward calcium currents.



- Drug Application: **Demelverine** is applied to the cell via the extracellular solution.
- Data Acquisition and Analysis: The amplitude of the calcium current is measured before and after the application of **Demelverine**. The percentage of current inhibition is calculated to determine the IC<sub>50</sub> value.[16]

### **Conclusion and Future Directions**

**Demelverine** is a spasmolytic agent with a proposed papaverine-like mechanism of action, likely involving non-specific phosphodiesterase inhibition and calcium channel blockade. However, the pharmacological profile of this compound is largely incomplete due to a lack of published experimental data.

To fully elucidate the therapeutic potential and safety profile of **Demelverine**, the following areas of research are critical:

- In-depth Pharmacodynamic Studies: Comprehensive in vitro studies are needed to confirm
  the mechanism of action, including receptor binding assays, specific PDE isoenzyme
  inhibition profiles, and detailed characterization of its effects on various types of ion
  channels.
- Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are required to determine the ADME properties of **Demelverine**.
- Toxicological Evaluation: A complete toxicological assessment is necessary to establish the safety of the compound.
- Clinical Investigations: Well-designed clinical trials are needed to evaluate the efficacy and safety of **Demelverine** in relevant patient populations.

The information and example protocols provided in this guide are intended to serve as a foundation for future research into the pharmacological properties of **Demelverine**. A thorough investigation of this compound is warranted to determine its place in modern therapeutics.

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